One area of research focuses on Xevinapant's ability to interfere with cancer cells' DNA repair mechanisms. Tumors often rely on these mechanisms to survive damage caused by chemotherapy and radiation therapy. Studies have shown that Xevinapant can inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair [1]. This effect could make cancer cells more susceptible to the cytotoxic effects of traditional therapies.
[1] Mechanisms of Resistance in Head and Neck Cancers ()
Another line of investigation explores Xevinapant's efficacy in combination with established cancer treatments like chemotherapy and radiotherapy. Research suggests that Xevinapant, when combined with these therapies, may improve treatment outcomes. For instance, a study presented at the American Association for Cancer Research (AACR) 2022 meeting showed promising results for the combination of Xevinapant with high-dose cisplatin chemoradiotherapy in head and neck cancers [2].
AT-406, also known as SM-406, is an orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs). It has garnered attention for its potential therapeutic applications, particularly in oncology. This compound targets key proteins involved in the regulation of apoptosis, specifically X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). AT-406 has demonstrated significant efficacy in preclinical studies, particularly against ovarian cancer, where it sensitizes resistant cancer cells to conventional therapies like carboplatin .
The primary mechanism of action for AT-406 involves the inhibition of IAPs, which are crucial for preventing apoptosis in cancer cells. By binding to these proteins, AT-406 promotes the activation of caspases, which are enzymes that play essential roles in programmed cell death. For instance, AT-406 has been shown to induce the degradation of XIAP and cIAP1, leading to increased apoptosis in cancer cell lines. The compound's binding affinity is notable, with Ki values reported at 66.4 nM for XIAP, 1.9 nM for cIAP1, and 5.1 nM for cIAP2 .
In vitro studies have highlighted AT-406's ability to induce apoptosis in various human ovarian cancer cell lines. Approximately 60% of these lines showed significant sensitivity to AT-406 as a single agent. Furthermore, it has been demonstrated that AT-406 enhances the cytotoxic effects of carboplatin on resistant ovarian cancer cells, suggesting its potential as a combination therapy. In vivo studies also support its efficacy, showing increased survival rates in experimental models treated with AT-406 alongside carboplatin .
The synthesis of AT-406 involves several steps typical for small molecule drug development. While specific synthetic pathways are proprietary and not fully disclosed in public literature, the general approach includes:
AT-406 is primarily investigated for its application in cancer therapy, particularly for treating ovarian cancer resistant to platinum-based therapies. Its ability to sensitize resistant tumors makes it a promising candidate for further clinical evaluation. Additionally, research is ongoing into its potential use in combination with other therapeutic agents across various cancers .
Interaction studies have focused on understanding how AT-406 interacts with IAPs and other cellular pathways involved in apoptosis. For example, it has been shown to enhance the effects of radiation therapy in certain cervical cancer cell lines by sensitizing them through IAP inhibition . The compound's ability to modulate apoptotic pathways suggests potential interactions with other chemotherapeutic agents and may influence treatment regimens.
Several compounds share structural or functional similarities with AT-406, primarily within the class of IAP inhibitors:
AT-406 stands out due to its broad targeting of multiple IAPs and demonstrated efficacy against resistant ovarian cancer cells, making it a unique therapeutic option.
AT-406, also known as xevinapant or SM-406, is a synthetic small-molecule inhibitor of apoptosis proteins (IAPs). Its systematic IUPAC name is (5S,8S,10aR)-N-benzhydryl-5-((S)-2-(methylamino)propanamido)-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a]diazocine-8-carboxamide. The compound has a molecular formula of C₃₂H₄₃N₅O₄ and a molecular weight of 561.73 g/mol. A hydrochloride salt form (CAS 1071992-57-8) is also documented, with a molecular weight of 598.19 g/mol.
The synthesis of AT-406 involves multi-step processes to construct its polycyclic framework while maintaining stereochemical fidelity.
Property | Value |
---|---|
Solubility in DMSO | ≥27.65 mg/mL (49.2 mM) |
Solubility in EtOH | ≥27 mg/mL (48.1 mM) |
Aqueous Solubility | Insoluble |
Melting Point | 840.6±65.0°C (predicted) |
pKa | 13.65±0.40 (predicted) |
Stability | Stable at -20°C (lyophilized powder) |
AT-406, also known as Xevinapant or SM-406, is a potent, orally bioavailable second mitochondria-derived activator of caspase mimetic compound that functions as a multi-target antagonist of the inhibitor of apoptosis protein family [1] [2]. This synthetic small molecule displays significant anticancer activity through its specific targeting of critical apoptosis regulatory proteins, particularly the X-linked inhibitor of apoptosis protein, cellular inhibitor of apoptosis protein 1, and cellular inhibitor of apoptosis protein 2 [3] [4] [1].
The compound exhibits a molecular formula of C32H43N5O4 with a molecular weight of 561.71 Daltons [5]. AT-406 demonstrates exceptional binding affinities to its target proteins, with dissociation constants of 66.4 nanomolar for X-linked inhibitor of apoptosis protein, 1.9 nanomolar for cellular inhibitor of apoptosis protein 1, and 5.1 nanomolar for cellular inhibitor of apoptosis protein 2 [1] [6] [7]. These binding affinities represent 50- to 100-fold higher potencies compared to the natural second mitochondria-derived activator of caspase alanine-valine-proline-isoleucine peptide sequence [8].
The inhibitor of apoptosis protein family represents a crucial group of endogenous apoptosis suppressors that prevent programmed cell death through direct caspase inhibition and regulation of cell survival pathways [9] [2]. AT-406 exerts its therapeutic effects by specifically targeting multiple members of this protein family, thereby restoring the natural apoptotic machinery in cancer cells that have developed resistance to cell death signals [4] [10].
The compound functions as a mimetic of the endogenous second mitochondria-derived activator of caspase protein, which naturally antagonizes inhibitor of apoptosis proteins during the intrinsic apoptosis pathway [11] [12]. By competing for the same binding sites utilized by the natural second mitochondria-derived activator of caspase protein, AT-406 effectively neutralizes the anti-apoptotic functions of these proteins and promotes the activation of caspase-mediated cell death [4] [13].
The X-linked inhibitor of apoptosis protein represents the most potent member of the inhibitor of apoptosis protein family and contains three distinct baculovirus inhibitor of apoptosis repeat domains, designated as baculovirus inhibitor of apoptosis repeat 1, baculovirus inhibitor of apoptosis repeat 2, and baculovirus inhibitor of apoptosis repeat 3 [9] [14]. Each domain exhibits specialized functions in caspase inhibition, with the baculovirus inhibitor of apoptosis repeat 2 domain targeting executioner caspases 3 and 7, while the baculovirus inhibitor of apoptosis repeat 3 domain specifically inhibits initiator caspase 9 [15] [16] [14].
AT-406 demonstrates high-affinity binding to the X-linked inhibitor of apoptosis protein through its interaction with the baculovirus inhibitor of apoptosis repeat 3 domain, exhibiting a dissociation constant of 66.4 nanomolar [1] [6]. The binding mechanism involves AT-406 occupying the conserved inhibitor of apoptosis protein binding motif groove on the baculovirus inhibitor of apoptosis repeat 3 domain, which naturally binds to the amino-terminal sequence of the second mitochondria-derived activator of caspase protein [17] [14].
The baculovirus inhibitor of apoptosis repeat 3 domain exhibits a characteristic zinc-stabilized structure consisting of three antiparallel beta-strands surrounded by five alpha-helices, with zinc coordination involving cysteine and histidine residues [14] [18]. This domain specifically binds to procaspase 9 through two distinct sites: the inhibitor of apoptosis protein binding motif interacting groove and a carboxy-terminal helix that prevents caspase 9 dimerization and subsequent activation [15] [14].
AT-406 effectively antagonizes X-linked inhibitor of apoptosis protein baculovirus inhibitor of apoptosis repeat 3 function in cell-free caspase rescue assays [1] [19]. In these functional studies, AT-406 demonstrates dose-dependent restoration of caspase 9 activity that had been inhibited by X-linked inhibitor of apoptosis protein baculovirus inhibitor of apoptosis repeat 3 protein. The compound achieves 50% restoration of caspase 9 activity at 5 micromolar concentrations when tested against 500 nanomolar X-linked inhibitor of apoptosis protein baculovirus inhibitor of apoptosis repeat 3 [19].
The binding kinetics of AT-406 to X-linked inhibitor of apoptosis protein exhibit characteristics consistent with competitive inhibition of the natural second mitochondria-derived activator of caspase interaction [7]. Fluorescence polarization assays using fluorescently tagged AT-406 demonstrate specific, saturable binding to X-linked inhibitor of apoptosis protein baculovirus inhibitor of apoptosis repeat 3 domain with equilibrium dissociation constants determined through sigmoidal dose-response curve fitting [7].
Cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 function as dual-role proteins that not only inhibit apoptosis but also possess E3 ubiquitin ligase activity through their carboxy-terminal really interesting new gene domains [20] [21]. These proteins exhibit distinct structural features compared to X-linked inhibitor of apoptosis protein, including three baculovirus inhibitor of apoptosis repeat domains and an amino-terminal caspase recruitment domain that regulates their ligase activity [9] [20].
AT-406 demonstrates exceptionally high binding affinities for both cellular inhibitor of apoptosis proteins, with dissociation constants of 1.9 nanomolar for cellular inhibitor of apoptosis protein 1 and 5.1 nanomolar for cellular inhibitor of apoptosis protein 2 [1] [6] [7]. These binding affinities are significantly higher than those observed for X-linked inhibitor of apoptosis protein, indicating preferential targeting of the cellular inhibitor of apoptosis proteins by this compound [7] [19].
The binding of AT-406 to cellular inhibitor of apoptosis proteins triggers rapid proteasomal degradation of these proteins through a mechanism involving enhanced autoubiquitination [4] [20]. This degradation occurs within hours of compound exposure and represents a key mechanism by which AT-406 eliminates the anti-apoptotic functions of these proteins [4] [22]. The degradation process is mediated by the really interesting new gene domain E3 ligase activity and can be blocked by proteasome inhibitors such as MG132 [4].
The really interesting new gene domains of cellular inhibitor of apoptosis proteins require dimerization for optimal E3 ubiquitin ligase activity [20]. AT-406 binding to the baculovirus inhibitor of apoptosis repeat domains appears to influence this dimerization process and enhances the autoubiquitination activity of the really interesting new gene domains, leading to rapid protein degradation [20] [21]. Monomeric really interesting new gene domain mutants that cannot dimerize exhibit significantly reduced ligase activity and are unable to promote efficient ubiquitin discharge from E2-ubiquitin conjugates [20].
The ubiquitin ligase activity of cellular inhibitor of apoptosis proteins extends beyond autoubiquitination to include the modification of various substrate proteins involved in cell survival and inflammatory signaling pathways [21] [23]. These proteins can conjugate substrates with diverse types of ubiquitin chains, including K48-linked chains that target proteins for proteasomal degradation and K63-linked chains that modify signaling functions [21].
Fluorescence polarization binding assays demonstrate that AT-406 exhibits nanomolar binding affinities for the baculovirus inhibitor of apoptosis repeat 3 domains of both cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 [7]. The binding assays utilize fluorescently labeled AT-406 and purified baculovirus inhibitor of apoptosis repeat 3 domains, with binding constants determined through competitive displacement experiments [7].
The intrinsic mitochondrial apoptosis pathway represents a fundamental cellular process for eliminating damaged or potentially harmful cells through the coordinated release of proapoptotic factors from mitochondria [11] [24]. AT-406 functions as a synthetic mimetic of the endogenous second mitochondria-derived activator of caspase protein, which serves as a critical mediator of this pathway by neutralizing inhibitor of apoptosis proteins and facilitating caspase activation [11] [25].
The natural second mitochondria-derived activator of caspase protein is normally sequestered within the mitochondrial intermembrane space and is released into the cytosol following mitochondrial outer membrane permeabilization during apoptosis [11] [26]. Upon release, the mature second mitochondria-derived activator of caspase protein forms homodimers and binds to inhibitor of apoptosis proteins through its amino-terminal alanine-valine-proline-isoleucine motif, thereby relieving caspase inhibition and promoting cell death [12] [24].
AT-406 mimics this natural process by competing for the same binding sites on inhibitor of apoptosis proteins without requiring mitochondrial release [13] [27]. The compound can effectively bypass the upstream mitochondrial checkpoint and directly engage the caspase activation machinery, making it particularly effective against cancer cells that have developed resistance to mitochondrial-dependent apoptosis signals [27] [28].
The mitochondrial apoptosis pathway involves the sequential release of multiple proapoptotic factors, including cytochrome c and second mitochondria-derived activator of caspase, following mitochondrial outer membrane permeabilization [11] [29]. While cytochrome c release is largely caspase-independent, second mitochondria-derived activator of caspase efflux requires active caspases and occurs downstream of cytochrome c translocation [11] [26]. This temporal separation allows for fine-tuned regulation of the apoptotic process.
AT-406 treatment has been shown to work synergistically with both extrinsic death receptor pathways and intrinsic mitochondrial pathways to activate apoptosis [27] [30]. The compound enhances the susceptibility of cancer cells to various apoptotic stimuli by eliminating the inhibitor of apoptosis protein-mediated brakes on caspase activation [27] [28]. This dual pathway engagement provides multiple routes for therapeutic intervention in cancer treatment.
Studies demonstrate that AT-406 can promote mitochondrial dysfunction and enhance the release of proapoptotic factors in certain cellular contexts [29]. The compound appears to influence mitochondrial membrane integrity and facilitate the coordinated release of both cytochrome c and endogenous second mitochondria-derived activator of caspase, thereby amplifying the apoptotic signal [29]. This mitochondrial targeting represents an additional mechanism by which AT-406 exerts its therapeutic effects beyond direct inhibitor of apoptosis protein antagonism.